Murotox

Description

Properties

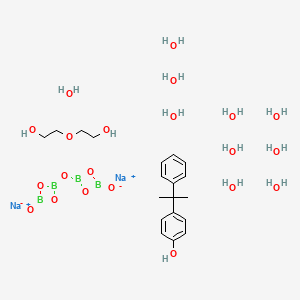

CAS No. |

116397-83-2 |

|---|---|

Molecular Formula |

C15H16O.C4H10O3.B4O7.2Na.10H2O |

Molecular Weight |

699.775 |

Synonyms |

Murotox |

Origin of Product |

United States |

Contextualization and Foundational Research of the Chemical Compound

Theoretical Frameworks in Compound Research

Theoretical frameworks in chemical research provide the foundational principles and models used to understand the structure, properties, reactivity, and interactions of chemical compounds. These frameworks guide experimental design, data interpretation, and the prediction of chemical phenomena. In the context of compounds like Murotox, which is an organophosphate, relevant theoretical frameworks include those from organic chemistry, physical chemistry, and computational chemistry.

Organic chemistry provides the principles for understanding the structure, bonding, and reactions of carbon-containing compounds, including the organophosphate and carbamate (B1207046) functionalities present in Mecarbam. Physical chemistry contributes theoretical models related to thermodynamics, kinetics, and spectroscopy, which are crucial for studying reaction mechanisms, stability, and physical properties. wikipedia.org Computational chemistry, merging chemistry with computer science, utilizes theoretical frameworks like quantum chemistry and molecular mechanics to simulate and predict chemical behavior, including molecular structure, interactions, and reaction pathways. wikipedia.orgsparkl.me Graph theory, for instance, can be applied to represent molecular structures and calculate properties like the number of covalent bonds, contributing to understanding the architecture of organic molecules. sciencepublishinggroup.comresearchgate.net These theoretical approaches are vital for rationalizing the observed properties and biological activity of compounds like Mecarbam.

Historical Trajectories in the Study of Compound Classes (e.g., Organophosphates, Carbamates)

The study of organophosphates and carbamates has a significant historical trajectory, largely driven by their initial development as pesticides and, in some cases, nerve agents. Organophosphate compounds were first synthesized in significant quantities in the 1940s. osd.mil Their insecticidal properties, and the realization that these mirrored their impact on humans, were discovered earlier, in 1932. nih.govjpmsonline.com Due to their toxicity, some were used as nerve agents during World War II. nih.gov Carbamates, structurally and mechanistically similar to organophosphates, emerged later and have progressively replaced some organophosphates in certain applications due to shorter environmental half-lives. nih.gov

Research into these classes has evolved from initial synthesis and application studies to detailed investigations of their mechanisms of action, environmental fate, and the development of analytical methods for their detection. osd.milnih.gov The recognition of their potent effects on the nervous system, particularly their interaction with cholinesterase enzymes, has been a central theme throughout their research history.

Evolution of Research Paradigms for Acetylcholinesterase Inhibitors

This compound (Mecarbam), as an organophosphate, functions as an acetylcholinesterase (AChE) inhibitor. nih.govjpmsonline.comwikipedia.orgresearchgate.netinchem.org Research into AChE inhibitors has seen a notable evolution in its paradigms. Initially, the focus was on identifying compounds that could effectively block the action of AChE, an enzyme crucial for terminating neurotransmission at cholinergic synapses. nih.gov This led to the development of various compounds, including organophosphates and carbamates, with varying degrees of potency and reversibility in their interaction with the enzyme. nih.govnih.gov

More recently, research paradigms have shifted towards a more nuanced understanding of enzyme inhibition and the development of inhibitors with tailored properties. This includes the design of reversible inhibitors for therapeutic applications, such as in the treatment of Alzheimer's disease, where increasing acetylcholine (B1216132) levels can help manage symptoms. nih.govmdpi.comnih.gov The advent of computational approaches, such as molecular docking and virtual screening, has revolutionized the search for novel AChE inhibitors by allowing for the prediction of binding affinities and interactions with the enzyme's active site. mdpi.comrsc.orgnih.gov Furthermore, there is growing interest in developing multi-target inhibitors that can interact with multiple enzymes or pathways to achieve enhanced therapeutic effects. mdpi.com

Interdisciplinary Approaches in Contemporary Compound Investigations

Contemporary research into chemical compounds like this compound increasingly relies on interdisciplinary approaches, integrating knowledge and techniques from various scientific fields. Chemistry serves as a central discipline, connecting with biology, computer science, environmental science, and medicinal science. sparkl.mesolubilityofthings.compressbooks.pub

The study of the biological activity of Mecarbam, as an AChE inhibitor, inherently involves biochemistry and molecular biology to understand its interaction with the enzyme at a molecular level. nih.govpressbooks.pub Computational chemistry plays a vital role in predicting properties, simulating molecular interactions, and assisting in the design of new compounds or understanding the behavior of existing ones. sparkl.metandfonline.com Environmental science is crucial for assessing the fate and impact of compounds like Mecarbam in the environment, given its use as a pesticide. solubilityofthings.com Medicinal chemistry draws upon chemical principles to design and synthesize compounds with potential therapeutic applications, including AChE inhibitors for neurological disorders. sparkl.mesolubilityofthings.com This interdisciplinary collaboration allows for a more comprehensive understanding of complex chemical compounds and their broader implications.

Detailed Research Findings and Data Tables:

This compound, or Mecarbam, has been characterized through various studies. Its chemical identity and some physical properties are established.

| Property | Value | Source |

| Chemical Name | S-(N-ethoxycarbonyl-N-methylcarbamoylmethyl) O,O-diethyl phosphorodithioate (B1214789) | inchem.org |

| Synonyms | Mecarbam, Murfotox, P474, MC474, Pestan, Afos, Murphotox, this compound | inchem.orgnih.gov |

| Molecular Formula | C₁₀H₂₀NO₅PS₂ | wikipedia.orginchem.orgnih.gov |

| Molecular Weight | 329.4 | wikipedia.orginchem.orgnih.gov |

| Appearance | Colorless oily liquid (technical: pale yellow to brown) | wikipedia.orginchem.orgnih.gov |

| Freezing Point | 9°C | wikipedia.orginchem.org |

| Specific Gravity | 1.222 g/cm³ at 20°C | wikipedia.orginchem.org |

| Refractive Index | nD²⁰ 1.5138 | inchem.org |

| Solubility | Slightly soluble in water (1 g/L at 20°C), soluble in hexane (B92381) (4%), kerosene (B1165875) (2%), miscible with alcohols, ketones, aromatic and chlorinated hydrocarbons. | wikipedia.orginchem.org |

| Stability | Stable at normal temperatures, hydrolyses at pH below 3. | inchem.orgnih.gov |

Research findings indicate that Mecarbam is rapidly absorbed and primarily excreted in urine following oral administration in rats. inchem.org Studies have also examined its residues in agricultural products, particularly citrus fruits, noting that residues are predominantly found in the peel rather than the flesh. inchem.org

While detailed kinetic data specifically for Mecarbam's interaction with AChE across a wide range of studies were not extensively available in the provided search results, the general mechanism by which organophosphates inhibit cholinesterases is well-documented. Organophosphates typically form a stable covalent bond with the serine residue in the active site of the enzyme, leading to irreversible or very slowly reversible inhibition. nih.gov This contrasts with carbamates, which generally form a more readily reversible carbamoylated enzyme. nih.gov

The study of compounds like this compound (Mecarbam) continues to contribute to the broader understanding of enzyme inhibition, the environmental impact of chemicals, and the development of strategies in pest control and potentially medicine, underscoring the value of foundational research and interdisciplinary collaboration in chemistry.

Molecular Mechanisms of Action and Target Engagement

Elucidation of Enzyme Inhibition Kinetics and Dynamics

Enzyme inhibition kinetics provides a quantitative framework for understanding how an inhibitor interacts with an enzyme and affects its catalytic rate. Studying these kinetics reveals the potency of the inhibitor, its binding characteristics, and the reversibility of the enzyme-inhibitor complex.

Enzyme inhibitors can be broadly classified based on the nature of their interaction with the enzyme: reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions. knyamed.comyoutube.comsolubilityofthings.comlibretexts.org These interactions are transient, allowing the inhibitor to bind and dissociate from the enzyme, and the enzyme activity can be restored upon removal of the inhibitor. knyamed.comsolubilityofthings.comtutorchase.com

In contrast, irreversible inhibitors form stable, often covalent bonds with the enzyme, leading to permanent inactivation. knyamed.comsolubilityofthings.comlibretexts.orgtutorchase.comtrc-p.nl The enzyme-inhibitor complex formed with an irreversible inhibitor is highly stable, and the enzyme's catalytic function is typically not recovered. knyamed.com Organophosphate compounds, including Murotox (Mecarbam), are known to act as irreversible or quasi-irreversible inhibitors of cholinesterase enzymes. nih.gov They inhibit the enzyme by phosphorylating a key serine residue in the active site, forming a stable covalent adduct that effectively inactivates the enzyme. nih.govlibretexts.org

Here is a comparison of reversible and irreversible binding mechanisms:

| Feature | Reversible Binding | Irreversible Binding |

| Binding Nature | Non-covalent interactions | Covalent or very stable non-covalent bonds |

| Dissociation | Readily dissociates | Does not readily dissociate |

| Enzyme Activity | Recovers upon inhibitor removal | Permanently inactivated |

| Bond Strength | Weak (Hydrogen bonds, ionic, hydrophobic) | Strong (Covalent) |

| Duration of Effect | Temporary | Permanent |

Time-dependent inhibition (TDI) is a phenomenon where the potency of an inhibitor increases with the duration of pre-incubation of the enzyme with the inhibitor prior to the addition of the substrate. sygnaturediscovery.comevotec.comnih.govfrontiersin.org This is often characteristic of irreversible inhibitors or mechanism-based inhibitors that require metabolic activation or undergo a slow conformational change upon binding. evotec.comnih.gov

For irreversible inhibitors like organophosphates, the formation of the stable covalent bond with the enzyme is typically a time-dependent process. The initial binding might be reversible, forming an enzyme-inhibitor complex, which then undergoes a chemical transformation (e.g., phosphorylation in the case of AChE and organophosphates) to form the irreversibly inhibited enzyme. This leads to a progressive loss of enzyme activity over time in the presence of the inhibitor.

TDI can be experimentally assessed by measuring the inhibitor's potency (e.g., IC₅₀ value) after different pre-incubation times. sygnaturediscovery.comevotec.com A significant shift to lower IC₅₀ values with increasing pre-incubation time is indicative of TDI. sygnaturediscovery.comevotec.com Kinetic parameters such as the maximal inactivation rate (kᵢₙ<0xE2><0x82><0x90>ct) and the inhibitor concentration at half-maximal inactivation (K<0xE2><0x82><0x90>) are used to characterize the kinetics of irreversible inactivation. evotec.com While specific time-dependent inhibition data for this compound were not detailed in the provided sources, its classification as an organophosphate AChE inhibitor strongly suggests it exhibits time-dependent inhibition due to the mechanism of active site phosphorylation. nih.govlibretexts.org

Ligand-Protein Interaction Profiling

Understanding the specific interactions between this compound and its target protein, acetylcholinesterase, at the molecular level is essential for a complete picture of its mechanism of action.

The binding site of an enzyme is the specific region where the substrate binds and the catalytic reaction occurs. In the case of acetylcholinesterase, the active site is a well-characterized gorge containing key residues involved in substrate binding and hydrolysis. Organophosphate inhibitors like this compound interact with the active site of AChE. nih.govlibretexts.org Specifically, they target a catalytic serine residue within the active site, forming a covalent bond through phosphorylation. nih.govlibretexts.org This phosphorylation of the serine residue is the critical event that leads to the inactivation of the enzyme. libretexts.org

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, play a vital role in characterizing enzyme binding sites and visualizing inhibitor-enzyme interactions at atomic resolution. These techniques can provide detailed information about the conformation of the binding site, the specific amino acid residues involved in binding, and the nature of the interactions (e.g., covalent bonds, hydrogen bonds, van der Waals forces) between the inhibitor and the enzyme. beilstein-journals.orgnih.govnih.govbiorxiv.orgarxiv.org While a specific high-resolution structure of this compound bound to AChE was not found in the provided search results, numerous studies have characterized the binding of other organophosphates to AChE, providing a strong model for understanding this compound's interaction.

Beyond the active site, some proteins have allosteric sites, where molecules can bind and induce conformational changes that affect the activity of the enzyme at the active site. databiotech.co.il Allosteric modulation can either activate or inhibit enzyme activity. Cooperative binding, on the other hand, refers to the phenomenon where the binding of one ligand molecule to a protein influences the binding affinity of subsequent ligand molecules.

Based on the primary known mechanism of this compound as a direct active-site inhibitor of AChE through covalent modification, its main mode of action does not typically involve allosteric modulation or cooperative binding to the degree seen with some regulatory proteins. Its potent inhibitory effect is primarily attributed to the direct and stable modification of the catalytic serine residue in the active site. nih.govlibretexts.org However, the possibility of secondary interactions or effects on other proteins through allosteric mechanisms cannot be entirely ruled out without specific experimental data.

Biochemical Cascade Modulation by the Compound

This compound's inhibition of acetylcholinesterase directly impacts the cholinergic signaling pathway, a crucial biochemical cascade in the nervous system. Acetylcholine (B1216132) (ACh) is a neurotransmitter that carries signals across synapses. After transmitting a signal, ACh is rapidly hydrolyzed by AChE in the synaptic cleft, terminating the signal. nih.gov By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft. nih.gov

The excessive accumulation of acetylcholine results in overstimulation of cholinergic receptors (nicotinic and muscarinic) on the postsynaptic membrane. This prolonged activation disrupts normal neurotransmission and leads to a variety of physiological effects. Therefore, this compound modulates the cholinergic biochemical cascade by inhibiting the enzyme responsible for neurotransmitter degradation, thereby amplifying and prolonging the signal. nih.gov This disruption of cholinergic signaling underlies the toxic effects associated with organophosphate exposure.

Here is a simplified representation of the cholinergic cascade and the point of this compound intervention:

Normal Cholinergic Cascade:

Acetylcholine Release -> Binding to Receptors -> Signal Transduction -> Acetylcholine Hydrolysis by AChE -> Signal Termination

Cholinergic Cascade with this compound Inhibition:

Acetylcholine Release -> Binding to Receptors -> Signal Transduction -> Inhibition of AChE by this compound -> Accumulation of Acetylcholine -> Prolonged Receptor Activation & Disrupted Signaling

The modulation of this critical biochemical cascade by this compound highlights the significant impact a single molecular interaction can have on complex biological processes.

Downstream Signaling Pathway Perturbations

The accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors trigger significant perturbations in downstream signaling pathways. Activation of muscarinic acetylcholine receptors, which are G protein-coupled receptors, can influence various intracellular signaling cascades. Depending on the specific muscarinic receptor subtype, this can lead to the activation of G proteins that modulate effector enzymes such as adenylyl cyclase, altering cyclic AMP (cAMP) levels, or phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) derangedphysiology.com. Increased IP3 can mobilize calcium from intracellular stores, contributing to downstream signaling events tmc.edu.

Nicotinic acetylcholine receptors, being ligand-gated ion channels, respond to elevated ACh by increasing cation permeability, primarily to sodium ions. This influx of Na+ ions leads to depolarization of the post-synaptic membrane, potentially triggering action potentials and sustained neuronal excitation tmc.eduderangedphysiology.com.

Chronic exposure to organophosphates and the resulting persistent cholinergic overstimulation can lead to adaptive changes, including the downregulation of cholinergic receptors dovepress.commdpi.com. This can, in turn, impact signaling pathways involved in immune modulation, such as cholinergic anti-inflammatory pathways, potentially leading to the inhibition of T-cell activity and affecting inflammatory responses in macrophages dovepress.commdpi.com.

Research also suggests that organophosphates may influence Mitogen-Activated Protein Kinase (MAPK) signaling pathways dovepress.com. These pathways are crucial for various cellular processes, including proliferation, differentiation, and apoptosis. While the direct link between AChE inhibition and specific MAPK pathway modulation requires further elucidation, it is hypothesized that organophosphate exposure can affect these pathways, leading to diverse cellular outcomes dovepress.com. Furthermore, studies on AChE inhibitors have indicated a potential to increase levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and plasticity, and to modulate matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which play roles in tissue remodeling and inflammation mdpi.com.

Cellular Response Mechanisms to Target Disruption

The primary cellular response to this compound-induced AChE inhibition is the prolonged and excessive activation of acetylcholine receptors due to the sustained presence of high acetylcholine concentrations in the synaptic cleft dovepress.comnih.govmdpi.comwikipedia.org. This leads to a state of cholinergic hyperstimulation.

In neurons, this hyperstimulation manifests as sustained firing and disrupted patterns of neurotransmission nih.gov. The continuous activation of receptors prevents the synapse from returning to its resting state, impairing the ability to transmit subsequent signals effectively.

In muscle cells, particularly at the neuromuscular junction, the persistent binding of ACh to nicotinic receptors causes prolonged depolarization of the muscle fiber membrane, leading to sustained muscle contraction or fasciculations wikipedia.org. Severe cases can result in neuromuscular blockade and paralysis nih.gov.

Glandular cells innervated by cholinergic neurons also exhibit increased activity, resulting in hypersecretion wikipedia.orgdrugs.com.

At a more fundamental cellular level, the influx of calcium ions through activated nicotinic receptors and the release of calcium from intracellular stores via IP3-mediated pathways contribute to intracellular calcium overload tmc.edunih.govnih.gov. Dysregulation of intracellular calcium homeostasis can trigger various downstream cellular events, including the activation of calcium-dependent enzymes and signaling molecules, potentially leading to cellular dysfunction and, in severe cases, apoptosis dovepress.comnih.gov.

Chronic exposure and the subsequent downregulation of cholinergic receptors represent a cellular adaptive response to reduce the excessive signaling dovepress.commdpi.com. However, this adaptation can also lead to altered cellular sensitivity to cholinergic signals and potentially impact processes regulated by these pathways, including aspects of immune function dovepress.commdpi.com. Some studies suggest that organophosphates can directly induce apoptosis, potentially through mechanisms involving the dysregulation of MAPK pathways dovepress.com. Conversely, some research on AChE inhibitors points towards potential neuroprotective cellular responses, possibly mediated by increased BDNF levels and modulation of MMP activity, which could support neuronal survival and repair mechanisms mdpi.com.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies

Fundamental Principles of Structure-Function Correlates

The core principle underlying SAR and QSAR is that the biological activity of a molecule is a direct consequence of its chemical structure. wikipedia.orgopenbioinformaticsjournal.com This includes the types of atoms present, their connectivity, their spatial arrangement, and their electronic properties. openbioinformaticsjournal.comslideshare.net Biological activity arises from the interaction of the molecule with a biological target, such as a protein, enzyme, or receptor. The strength and specificity of this interaction are dictated by complementary features between the molecule and its target, including shape, size, electronic distribution, hydrogen bonding capacity, and lipophilicity. scripps.edu

By systematically modifying the chemical structure of a lead compound, researchers can observe how these changes affect its biological activity. This allows for the identification of key structural features, or pharmacophores, that are essential for the desired biological effect. mdpi.come3s-conferences.orgnih.gov Conversely, structural modifications can also reveal substructures that contribute to undesirable effects or lack of activity. collaborativedrug.com

In the context of Murotox, SAR studies would involve synthesizing and testing a series of this compound derivatives with specific structural alterations to understand which parts of the molecule are critical for its activity. This could involve changing functional groups, altering the carbon skeleton, or modifying stereochemistry.

Design and Synthesis of Compound Analogs for SAR Derivations

The process of deriving SAR for this compound involves the rational design and synthesis of a series of structural analogs. This library of related compounds is then tested in relevant biological assays to determine how each structural modification influences activity. oncodesign-services.comgardp.org The synthesis of these analogs is a critical step, requiring efficient chemical routes to produce sufficient quantities and purity of each derivative. mdpi.comnih.gov

Key strategies in designing analogs for SAR studies include isosteric and bioisosteric replacements and the investigation of stereochemical influences.

Isosteric and Bioisosteric Replacements

Isosteric replacement involves substituting an atom or group of atoms with another that has similar size and electronic properties. scripps.eduu-tokyo.ac.jpsci-hub.se The initial concept of isosterism focused on atoms or groups with the same number and arrangement of electrons. u-tokyo.ac.jpsci-hub.se Bioisosteric replacement is a broader concept, involving the substitution of a functional group or atom with another that confers similar biological properties while potentially improving physicochemical properties, metabolic stability, or reducing toxicity. scripps.eduu-tokyo.ac.jpdrughunter.comopenaccessjournals.com

For this compound, isosteric replacements might involve substituting atoms within the core structure with isoelectronic or similarly sized atoms. Bioisosteric strategies could include replacing specific functional groups with bioisosteric equivalents known to influence properties like lipophilicity, hydrogen bonding, or metabolic fate. For example, a carboxylic acid group might be replaced by a tetrazole or a 5-oxo-1,2,4-oxadiazole to alter acidity and membrane permeability. drughunter.comopenaccessjournals.com Similarly, amide groups could be replaced by trifluoroethylamine or heterocyclic rings like triazoles or oxadiazoles (B1248032) to enhance metabolic stability or modify interactions with the target. u-tokyo.ac.jpdrughunter.com

These replacements help probe the importance of specific functional groups and their electronic and steric contributions to the interaction with the biological target.

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a profound role in biological activity. slideshare.netnih.govnih.govunimi.itmdpi.com Biological targets, such as receptors and enzymes, are chiral entities, and their interactions with small molecules are often highly stereoselective. slideshare.netnih.gov Different stereoisomers of a compound can exhibit significantly different, or even opposite, biological effects, potency, and pharmacokinetic profiles. slideshare.netmdpi.com

For this compound, if it contains chiral centers, investigating the biological activity of its stereoisomers (enantiomers and diastereomers) is crucial for a complete SAR understanding. Synthesizing and testing each stereoisomer would reveal the specific three-dimensional arrangement required for optimal interaction with its biological target. Studies on other compounds have shown that stereochemistry can influence target binding, cellular uptake, and metabolism, leading to marked differences in activity. nih.govunimi.it

Analyzing the SAR derived from a series of this compound analogs, including those with isosteric/bioisosteric modifications and different stereochemistries, allows researchers to build a qualitative model of the structural requirements for activity.

Predictive Modeling and Computational Approaches in QSAR

Quantitative Structure-Activity Relationship (QSAR) builds upon the principles of SAR by developing mathematical models that correlate molecular structure with biological activity in a quantitative manner. wikipedia.orgnih.gov This allows for the prediction of the activity of untested compounds and facilitates the design of new molecules with desired properties. wikipedia.orgmdpi.comopenbioinformaticsjournal.com QSAR models are developed using a dataset of compounds with known structures and measured biological activities. mdpi.com

The QSAR modeling process typically involves calculating molecular descriptors, selecting relevant features, and employing statistical or machine learning algorithms to build a predictive model. mdpi.com

Molecular Descriptors and Feature Selection

Molecular descriptors are numerical values that represent various physicochemical and structural properties of a molecule. openbioinformaticsjournal.comresearchgate.netosdd.net These can include simple properties like molecular weight and Log P (lipophilicity), as well as more complex descriptors related to topology, electronic distribution, and three-dimensional shape. openbioinformaticsjournal.comresearchgate.netosdd.net The selection of appropriate molecular descriptors is critical for building a meaningful QSAR model, as they should capture the structural features relevant to the biological activity being studied. researchgate.net Various software tools are available for calculating a wide range of molecular descriptors. osdd.net

For this compound QSAR studies, a diverse set of molecular descriptors would be calculated for this compound and its analogs. Feature selection techniques would then be applied to identify the subset of descriptors that are most strongly correlated with the observed biological activity. researchgate.net This helps to reduce dimensionality and improve the robustness of the QSAR model.

Machine Learning Algorithms for Activity Prediction

Once molecular descriptors are calculated and relevant features are selected, machine learning algorithms are employed to build a predictive model that relates the descriptors to the biological activity. nih.govvariational.ainih.govmdpi.comarxiv.org A variety of algorithms can be used, ranging from traditional statistical methods like Multiple Linear Regression (MLR) to more advanced machine learning techniques such as Random Forests, Support Vector Machines (SVM), and deep learning models. nih.govvariational.ainih.govmdpi.commedwinpublishers.comnih.govfrontiersin.org

These algorithms learn the complex relationships between the molecular descriptors and the biological response from the training data. mdpi.com The developed QSAR model can then be used to predict the activity of new this compound analogs or other related compounds that have not yet been synthesized or tested experimentally. wikipedia.orgmdpi.comopenbioinformaticsjournal.com The performance of the QSAR model is typically evaluated using statistical metrics and validation techniques to ensure its reliability and predictive power within its applicability domain. variational.aimedwinpublishers.comfrontiersin.orgbiolscigroup.usrsc.orgnih.govoecd.org

While specific QSAR data for this compound is not detailed in the search results, the application of these methodologies would involve:

Compiling a dataset of this compound and its analogs with measured biological activities.

Calculating a comprehensive set of molecular descriptors for each compound.

Selecting the most relevant descriptors using statistical or machine learning methods.

Training a QSAR model using algorithms like MLR, Random Forest, or SVM to establish a quantitative relationship between the selected descriptors and the biological activity.

Validating the model's predictive performance.

Using the validated model to predict the activity of novel this compound derivatives, guiding future synthesis and experimental testing.

For example, a hypothetical QSAR model for this compound activity might look like:

Activity = C1 * Descriptor1 + C2 * Descriptor2 + ... + Cn * Descriptorn + Intercept

Where 'Activity' is the predicted biological activity, 'Descriptors' are the selected molecular descriptors, and 'C' values are the coefficients determined by the machine learning algorithm.

Example of Hypothetical QSAR Data Table (Illustrative - Specific this compound data not available):

This table is illustrative of the type of data used in QSAR studies and represents a hypothetical scenario for this compound analogs.

| Compound ID | Structure (Representation) | LogP | Molecular Weight | H-Bond Donors | H-Bond Acceptors | Biological Activity (e.g., IC50 µM) |

| This compound | [Structure Placeholder] | X.X | YYY.Y | Z | W | A.A |

| Analog 1 | [Structure Placeholder] | X1.X1 | YYY1.Y1 | Z1 | W1 | A1.A1 |

| Analog 2 | [Structure Placeholder] | X2.X2 | YYY2.Y2 | Z2 | W2 | A2.A2 |

| ... | ... | ... | ... | ... | ... | ... |

(Note: In a real interactive data table, the 'Structure (Representation)' column might display chemical structures, and the table would allow sorting and filtering.)

Through the rigorous application of SAR and QSAR methodologies, researchers can gain deep insights into the structural determinants of this compound's biological activity, enabling the rational design and optimization of related compounds for potential applications.

Molecular Docking and Dynamics Simulations for Binding Mode Analysis

Molecular docking and dynamics simulations are crucial computational tools used to predict the binding orientation (pose) and interaction profile of a small molecule, such as Mecarbam, within the binding site of a target protein. These methods provide insights into the molecular forces stabilizing the complex and the potential conformational changes upon binding.

In hypothetical studies investigating the interaction of Mecarbam with a target protein (e.g., an enzyme involved in neurotransmission, given its known insecticidal activity), molecular docking simulations would typically be performed to predict the most favorable binding pose. Docking algorithms explore various possible orientations and conformations of the ligand within the receptor's active site and score them based on predicted binding energy. Analysis of the top-ranked poses can reveal key interactions, such as hydrogen bonds between the oxygen or nitrogen atoms of Mecarbam and polar residues in the protein, or hydrophobic interactions between the alkyl chains and nonpolar protein regions.

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted binding pose over time and to explore the dynamic behavior of the complex. MD simulations treat the atoms of the ligand, protein, and surrounding solvent molecules as interacting particles governed by classical mechanics. By simulating the system's evolution over nanoseconds or microseconds, researchers can observe the fluctuations in the binding pose, the persistence of key interactions, and potential induced-fit conformational changes in the protein or ligand. Analysis of MD trajectories can provide more refined insights into the binding free energy and identify alternative, stable binding modes not captured by static docking.

A hypothetical docking study of Mecarbam against a target protein might yield results similar to those presented in Table 1, illustrating predicted binding scores and key interactions for different poses.

| Pose | Predicted Binding Score (kcal/mol) | Key Interactions |

| 1 | -9.5 | Hydrogen bond with Ser101 (protein backbone NH), Hydrophobic interactions with Leu25, Ala30 |

| 2 | -9.1 | Hydrogen bond with Arg50 (side chain NH), Pi-stacking with Phe88 |

| 3 | -8.8 | Multiple weak Van der Waals interactions within the binding pocket |

Table 1: Hypothetical Molecular Docking Results for Mecarbam Binding to a Target Protein.

Subsequent MD simulations could then evaluate the stability of these poses, confirming that Pose 1, for instance, remains stable throughout the simulation with persistent hydrogen bonding and hydrophobic contacts, suggesting it is a likely binding mode.

Fragment-Based and De Novo Design Strategies

Fragment-based design (FBDD) and de novo design are computational approaches that can be applied to discover or design novel chemical entities that bind to the same target site as Mecarbam. These methods are particularly useful when seeking compounds with improved potency, selectivity, or different physicochemical properties.

Fragment-Based Design involves identifying small chemical fragments that bind weakly but specifically to different subsites within the target protein's binding pocket. These fragments can be identified experimentally (e.g., by X-ray crystallography or NMR) or computationally (e.g., by docking small fragment libraries). Once bound fragments are identified, computational methods are used to grow or link these fragments together to create larger, higher-affinity lead compounds. In the context of the Mecarbam binding site, FBDD could involve identifying fragments that occupy distinct regions of the pocket bound by the different parts of the Mecarbam molecule (e.g., the thiophosphate group, the carbamate (B1207046) linker, or the ethyl/methyl substituents) and then designing linkers to connect them or growing from a promising fragment.

De Novo Design, on the other hand, involves computationally building new molecules within the binding site from scratch, atom by atom or fragment by fragment. These algorithms are guided by criteria such as shape complementarity to the binding site, potential for favorable interactions (hydrogen bonds, hydrophobic contacts), and synthetic feasibility. For the Mecarbam target site, a de novo design approach could explore a vast chemical space to propose novel scaffolds and substituents that are predicted to bind tightly, without being limited by existing chemical structures like Mecarbam. The output of de novo design is typically a set of computationally generated molecular structures that are then prioritized for synthesis and experimental testing.

Both FBDD and de novo design, when applied to the target site of Mecarbam, offer powerful avenues for the discovery of new ligands with potentially improved pharmacological profiles compared to the parent compound. These computational strategies complement traditional high-throughput screening and rational drug design efforts.

Chemical Synthesis and Derivatization Strategies

Advanced Synthetic Routes for Compound Analogs

The chemical synthesis of MTX not only provides access to the native peptide but also opens avenues for the creation of analogs with modified structures and functions. These analogs are invaluable tools for probing the toxin's interaction with its biological targets, primarily voltage-gated potassium (Kv) channels and calcium-activated potassium (KCa) channels. wikipedia.org

An optimized solid-phase peptide synthesis (SPPS) approach has been the primary method for producing MTX and its analogs. researchgate.netnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The synthesis of native MTX has been successfully achieved using this method, yielding a product with physicochemical and pharmacological properties indistinguishable from the natural toxin. nih.govnih.gov

A notable example of synthesizing an MTX analog involves the strategic replacement of cysteine residues to alter the disulfide bridge pattern. MTX possesses an unusual disulfide connectivity (Cys3-Cys24, Cys9-Cys29, Cys13-Cys19, Cys31-Cys34) compared to the consensus motif of other scorpion toxins. nih.govnih.govresearchgate.net To investigate the significance of this unique arrangement, an analog, [Abu¹⁹,Abu³⁴]MTX, was designed and synthesized. nih.govresearchgate.net In this analog, the cysteine residues at positions 19 and 34 were replaced by the isosteric, non-standard amino acid α-aminobutyric acid (Abu). This substitution prevents the formation of one of the four disulfide bridges, aiming to restore a more conventional three-disulfide bridge scaffold. nih.govresearchgate.net

Stereoselective Synthesis Methodologies

The synthesis of a peptide like Maurotoxin, which is composed of chiral L-amino acids, is an inherently stereoselective process. Solid-phase peptide synthesis protocols are designed to maintain the stereochemical integrity of each amino acid as it is incorporated into the peptide chain. This is achieved through the use of protecting groups on the α-amino group (e.g., Fmoc or Boc) and on reactive side chains, which prevent racemization and other side reactions during the activation and coupling steps.

The stereochemistry of the final, folded peptide is critically dependent on the formation of the correct disulfide bridges. The synthesis of [Abu¹⁹,Abu³⁴]MTX is a prime example of using chemical synthesis to direct the final three-dimensional structure. By replacing specific cysteines, the potential disulfide pairing combinations are reduced, thereby guiding the oxidative folding process to yield a specific, predetermined topology. nih.govresearchgate.net The resulting analog, with a Cys1-Cys5, Cys2-Cys6, and Cys3-Cys7 disulfide pattern (corresponding to the remaining cysteine residues), adopts the classic α/β scaffold typical of scorpion toxins, but with a different orientation of the α-helix relative to the β-sheet compared to the native toxin. nih.govresearchgate.net This demonstrates how synthetic manipulation of the primary sequence can enforce a specific, stereoselective folding outcome.

The three-dimensional structure of the synthetic [Abu¹⁹,Abu³⁴]MTX was confirmed using proton nuclear magnetic resonance (¹H NMR) spectroscopy, a powerful technique for elucidating the solution structure of peptides and proteins. nih.govresearchgate.net

Green Chemistry Principles in Compound Synthesis

While specific studies on the application of green chemistry principles to Maurotoxin synthesis are not extensively documented, the general field of peptide synthesis is increasingly adopting more environmentally sustainable practices. rsc.orgadvancedchemtech.com Traditional solid-phase peptide synthesis relies heavily on solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are associated with significant environmental and health concerns. rsc.orgresearchgate.net

The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. In the context of MTX synthesis, these principles can be applied in several ways:

Solvent Replacement: Research is ongoing to replace DMF and DCM with greener alternatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate have shown promise in both solid-phase and solution-phase peptide synthesis. researchgate.netbiotage.com Binary mixtures, such as DMSO/EtOAc, are also being explored to fine-tune solvent properties while reducing the use of hazardous substances. gyrosproteintechnologies.com

Applying these principles to a scalable synthesis of MTX or its analogs would involve optimizing the established SPPS protocol to incorporate greener solvents and minimize waste generation, thereby reducing the environmental footprint of its production for research purposes.

Functional Group Manipulation and Reactivity Studies

The chemical synthesis of Maurotoxin allows for precise manipulation of its functional groups to study their roles in the toxin's structure and activity. The primary amino acid sequence of MTX is VSCTGSKDCYAPCRKQTGCPNAKCINKSCKCYGC. wikipedia.org This sequence contains a variety of functional groups, including the thiol groups of cysteine, the primary amino groups of lysine (B10760008), and the hydroxyl group of tyrosine, which are all potential sites for chemical modification.

The most significant functional group manipulation in MTX research has been the modification of the cysteine residues. As described previously, replacing cysteines with α-aminobutyric acid in the [Abu¹⁹,Abu³⁴]MTX analog fundamentally altered the toxin's disulfide bridge pattern and, consequently, its three-dimensional structure. nih.govresearchgate.net This type of manipulation is crucial for structure-activity relationship (SAR) studies, which aim to understand how different parts of the molecule contribute to its biological function. Despite the significant change in disulfide connectivity, the [Abu¹⁹,Abu³⁴]MTX analog was found to remain lethal in mice, indicating that the core α/β scaffold is sufficient for a degree of toxic activity. nih.govresearchgate.net

Further reactivity studies could involve:

Alanine (B10760859) Scanning: Systematically replacing each amino acid residue with alanine to identify key residues responsible for binding to potassium channels. This is a common technique in peptide engineering, facilitated by SPPS. mdpi.com

Modification of Lysine Residues: MTX has several lysine residues which are positively charged at physiological pH. These are often implicated in the interaction of scorpion toxins with the negatively charged vestibule of potassium channels. Modifying these amino groups, for example by acetylation, could provide insight into their role in channel binding.

C-terminal Amidation: Native MTX is C-terminally amidated. nih.gov Synthetic protocols can produce both the amidated and the free-acid versions of the peptide, allowing for an investigation into the importance of this common post-translational modification for the toxin's stability and activity.

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy to study the structure, dynamics, and interactions of biomolecules at an atomic level. nih.govnih.gov For a peptide like Maurotoxin, uniform or selective incorporation of stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) is essential for detailed NMR studies.

While specific reports detailing the isotopic labeling of Maurotoxin are limited, the general strategies for peptide and protein labeling are directly applicable:

Uniform Labeling: When synthesizing MTX via SPPS, commercially available amino acids that are uniformly enriched with ¹³C and/or ¹⁵N can be used. This allows for the acquisition of multidimensional NMR spectra (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC) that are crucial for the resonance assignment and structure determination of the peptide. nih.govresearchgate.netnih.gov

Selective Labeling: In some cases, uniformly labeled samples result in NMR spectra that are too complex and crowded. Selective labeling, where only specific amino acid types (e.g., all leucines or all valines) are isotopically enriched, can simplify the spectra and facilitate analysis. nih.govwhiterose.ac.uk This is achieved by incorporating labeled amino acids only at the desired positions during SPPS. This approach can be used to probe the environment of specific residues within the folded structure or to monitor their involvement in binding interactions.

Deuteration: For larger peptides or protein complexes, deuteration (replacing ¹H with ²H) is often employed to reduce signal broadening from dipolar relaxation, thereby improving spectral resolution and quality. unl.pt

These isotopic labeling strategies are indispensable for high-resolution structural studies of MTX and its analogs in solution, as demonstrated by the ¹H NMR structure determination of [Abu¹⁹,Abu³⁴]MTX. nih.govresearchgate.net They are also critical for mechanistic studies, such as identifying the specific amino acid residues at the interface between the toxin and its target ion channel.

Scalable Synthetic Protocols for Research Scale Production

The production of Maurotoxin for research purposes requires a synthetic protocol that is both reliable and scalable to yield milligram quantities of the pure peptide. Solid-phase peptide synthesis is inherently scalable and represents the most practical approach for producing MTX. researchgate.net

The key considerations for scaling up the synthesis of MTX include:

Resin Choice and Loading: A resin with appropriate swelling properties in the chosen solvents and an optimal initial loading of the first amino acid is crucial for an efficient synthesis.

Coupling Efficiency: Ensuring near-quantitative coupling at each step is vital to maximize the yield of the full-length peptide. This may require monitoring the reaction progress and employing optimized coupling reagents and reaction times.

Purification: The crude synthetic peptide, after cleavage from the resin and deprotection, is a complex mixture containing the desired product along with truncated and modified sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the crude peptide to homogeneity. researchgate.net Scaling up the purification requires larger HPLC columns and solvent volumes.

Oxidative Folding: After purification of the linear peptide, the formation of the four disulfide bridges must be achieved through an oxidative folding step. This is typically done by air oxidation in a dilute aqueous buffer. Optimizing the conditions for this step (e.g., pH, temperature, peptide concentration, and additives) is critical to maximize the yield of the correctly folded, biologically active toxin.

A typical research-scale synthesis of Maurotoxin via an optimized SPPS protocol can yield several milligrams of the final, purified peptide, which is sufficient for a wide range of structural and pharmacological experiments. researchgate.netnih.gov

Biochemical Metabolism and Biotransformation Pathways

Enzymatic Degradation and Inactivation Processes

Enzymatic processes play a significant role in the breakdown and inactivation of Murotox. These reactions are primarily mediated by enzymes that catalyze hydrolysis and oxidation.

Hydrolytic Enzyme Activity on Compound Scaffolds

Hydrolysis is a key enzymatic pathway in the metabolism of this compound. In rats, hydrolysis is identified as a primary metabolic route for Mecarbam nih.gov. This process involves the cleavage of ester or amide bonds within the this compound structure, facilitated by hydrolytic enzymes such as esterases or amidases. While specific hydrolytic enzymes responsible for this compound degradation are not explicitly detailed in the search results, the occurrence of hydrolysis is well-documented in its metabolic profile nih.gov.

Oxidative Biotransformations by Cytochrome P450 Enzymes

Oxidative biotransformations, including oxidative desulfuration and degradation of the carbamoyl (B1232498) moiety, are also significant metabolic pathways for this compound nih.gov. Cytochrome P450 (CYP) enzymes are a superfamily of enzymes known to catalyze the oxidative metabolism of a wide range of xenobiotics, including organophosphate compounds wikipedia.orgnih.govdynamed.comnih.govmdpi.com. These enzymes typically convert lipophilic compounds into more hydrophilic derivatives, facilitating their excretion wikipedia.orgdynamed.com. While the specific CYP enzymes involved in this compound metabolism are not identified in the provided information, oxidative desulfuration, a known metabolic step for this compound, is commonly mediated by CYP enzymes, converting the phosphorothioate (B77711) (P=S) to the more reactive oxon (P=O) analog nih.gov. O-deethylation is also noted as a minor oxidative pathway in rats and goats nih.gov.

Metabolite Identification and Structural Characterization Studies

Metabolite identification and structural characterization studies have been conducted to understand the metabolic fate of this compound. In rats, at least 10 nonconjugated metabolites and 1 conjugate were detected in the urine after oral administration nih.gov. Similarly, in lactating goats, at least 6 nonconjugated metabolites were found in the urine following oral administration nih.gov. These studies indicate extensive metabolism of this compound in vivo. The identified metabolic pathways, such as hydrolysis, oxidative desulfuration, and degradation of the carbamoyl moiety, lead to the formation of these various metabolites nih.gov. Structural characterization of metabolites is typically performed using analytical techniques such as mass spectrometry and chromatography drumetix.comevotec.comfrontiersin.orgnih.govnih.govbiorxiv.orgfau.de.

Based on the reported metabolic pathways, potential metabolites could arise from:

Hydrolysis of the carbamate (B1207046) ester.

Hydrolysis of the phosphorodithioate (B1214789) ester bonds.

Oxidative desulfuration of the P=S bond to P=O.

Oxidation and cleavage of the carbamoyl group.

O-deethylation of the ethoxy groups.

While specific metabolite structures are not fully detailed in the search results beyond the general pathways, the detection of multiple metabolites confirms that this compound undergoes significant structural changes within biological systems nih.gov.

Conjugation Reactions and Their Biochemical Significance

Conjugation reactions represent Phase II biotransformation processes where endogenous hydrophilic molecules are attached to the parent compound or its Phase I metabolites nih.govuomus.edu.iqyoutube.comreactome.org. These reactions typically increase the water solubility of the compound, promoting its excretion nih.govuomus.edu.iqreactome.org. A conjugate metabolite was identified in the urine of rats administered this compound orally nih.gov. Common conjugation pathways include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione (B108866) or amino acids nih.govuomus.edu.iqyoutube.comreactome.org. The formation of a conjugate metabolite for this compound suggests that functional groups exposed or introduced during Phase I metabolism (like hydrolysis or oxidation) are subsequently conjugated, facilitating elimination from the body nih.govnih.govuomus.edu.iq.

Non-Enzymatic Degradation Pathways in Biological Milieu

In addition to enzymatic processes, non-enzymatic degradation can also occur in biological and environmental matrices. This compound is reported to hydrolyze at pH below 3 inchem.org. While this specific condition (pH < 3) might be more relevant to environmental or in vitro stability under acidic conditions, it highlights the potential for chemical hydrolysis independent of enzyme activity inchem.org. In soil and water, both biodegradation (microbial/enzymatic) and hydrolysis are expected to contribute to this compound degradation nih.gov. Studies in soil showed that degradation was mainly by chemical rather than microbial action under certain conditions, indicating the importance of non-enzymatic processes inchem.org.

Advanced Analytical and Biophysical Characterization Techniques

Spectroscopic Methods for Ligand-Target Interactions (e.g., NMR, SPR)

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR), are valuable tools for studying the interactions between a small molecule ligand, like Murotox, and its potential biological targets.

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules. nih.gov It can provide detailed information about the binding site of a ligand on a target protein and conformational changes that occur upon binding. nih.gov Ligand-based NMR methods, such as transferred NOE (Tr-NOE) spectroscopy, can reveal the conformation of a bound ligand, even when the target protein is large. Target-based NMR methods, like chemical shift perturbation mapping, can identify which residues on the target protein are affected by ligand binding. While specific NMR data for this compound binding were not found, typical data would include 1D or 2D NMR spectra showing changes in chemical shifts or cross-peak intensities upon titration with a target, indicating interaction. who.intwikipedia.orgnih.gov

SPR is a label-free technique that monitors the binding of a molecule in solution to a biomolecule immobilized on a sensor surface in real time. It measures changes in refractive index near the sensor surface caused by mass changes upon binding. SPR is widely used to determine binding kinetics (association and dissociation rates, k_a and k_d) and affinity (equilibrium dissociation constant, K_D). Applying SPR to this compound would involve immobilizing a potential protein target on an SPR chip and then flowing different concentrations of this compound over the surface. The resulting sensograms, which plot response units (related to mass bound) over time, would provide data to calculate the kinetic and affinity constants of the interaction.

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Elucidation

To understand the precise molecular mechanisms of how a compound like this compound interacts with its target, high-resolution three-dimensional structural information of the complex is essential. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques for this purpose.

X-ray crystallography determines the atomic and molecular structure of a crystalline substance by analyzing the diffraction pattern produced when X-rays pass through a crystal. For studying ligand-target interactions, this typically involves co-crystallizing the target protein with the ligand (this compound) or soaking the ligand into pre-formed protein crystals. The resulting diffraction data are processed to generate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be built and refined. This provides a detailed picture of the binding pose of this compound, the specific residues involved in the interaction, and the nature of the chemical bonds formed. Obtaining high-quality crystals of the target protein, alone and in complex with this compound, is a critical step.

Mass Spectrometry for Metabolomics and Interactome Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions, enabling the identification and quantification of molecules in a sample. Coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), MS is indispensable in metabolomics and interactome analysis.

Metabolomics involves the large-scale study of all metabolites within a biological system. MS-based metabolomics can be used to investigate how the presence or activity of this compound affects the metabolic profile of cells or organisms. By comparing the abundance of various metabolites in samples exposed to this compound versus control samples, researchers can identify metabolic pathways that are perturbed. Techniques like LC-MS and GC-MS are used to separate complex mixtures of metabolites before MS analysis, improving identification and quantification. Tandem MS (MS/MS) can provide fragmentation data that aids in the structural identification of unknown metabolites.

Interactome analysis focuses on mapping the complete set of protein-protein interactions within a cell or organism. MS, particularly in conjunction with affinity purification or co-immunoprecipitation, is a key method for identifying proteins that interact with a specific target. If this compound's target is a protein, interactome analysis could reveal not only the direct binding partner but also other proteins that are part of the same complex or pathway and might be indirectly affected by this compound binding. Proteins are isolated based on their interaction with a bait protein (the target) and then identified by MS, typically after enzymatic digestion.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Data

Isothermal Titration Calorimetry (ITC) is a direct, label-free technique that measures the heat released or absorbed during a molecular binding event. By precisely measuring these heat changes as a ligand (this compound) is titrated into a solution containing its binding partner, ITC can simultaneously determine several key thermodynamic parameters of the interaction in a single experiment.

The data obtained from an ITC experiment include the binding affinity (dissociation constant, K_D), the stoichiometry of binding (n, the number of ligand molecules that bind to one molecule of the target), and the enthalpy change (ΔH) of the binding reaction. From ΔH and K_D, the entropy change (ΔS) and Gibbs free energy change (ΔG) of binding can be calculated using the equation ΔG = ΔH - TΔS, where T is the absolute temperature. These thermodynamic parameters provide insights into the driving forces of the binding interaction (e.g., whether it is primarily driven by enthalpy or entropy) and how temperature affects binding. Applying ITC to this compound binding would yield a complete thermodynamic profile of its interaction with a target, which is crucial for understanding the nature and strength of the binding.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR), as mentioned in Section 6.1, is a powerful technique for kinetic analysis of molecular interactions. While it can also provide affinity data (K_D = k_d / k_a), its primary strength lies in determining the rates of association (k_a) and dissociation (k_d).

In an SPR experiment, one binding partner (e.g., the target protein) is immobilized on a sensor chip surface. The other binding partner (e.g., this compound) is then injected over the surface at different concentrations. The SPR instrument measures the change in mass on the surface over time as this compound binds to the immobilized target (association phase) and then dissociates when the this compound solution is replaced with buffer (dissociation phase). The rates at which binding and dissociation occur are directly measured from the sensorgram curves. Kinetic data from SPR are essential for understanding how quickly this compound binds to and unbinds from its target, which can be critical for its biological activity and duration of effect. High-throughput SPR platforms allow for the rapid screening of interactions with multiple potential targets or under different conditions.

Comparative Biochemical and Pharmacological Research

Cross-Species and Cross-Enzyme Comparative Activity Profiling

Comparative activity profiling of Murotox involves assessing its inhibitory potency against target enzymes obtained from various species or against different enzymes within the same organism. For organophosphorus compounds like Mecarbam (this compound), the primary targets are typically cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies in this area aim to determine if there are significant differences in enzyme sensitivity to this compound across species, which can have implications for understanding differential toxicity or potential therapeutic applications.

Research has indicated that Mecarbam can cause cholinesterase depression in rats, affecting both red blood cell and plasma cholinesterase activity, as well as brain cholinesterase inchem.org. While specific quantitative comparative data (e.g., IC50 or Ki values) across a wide range of species for this compound is not extensively documented in readily available sources, the principle involves incubating the enzyme from different sources with varying concentrations of this compound and measuring the residual enzyme activity.

Illustrative Data Table: Hypothetical this compound Activity (IC50) Across Different Species' Cholinesterases

| Species | Enzyme Source | Hypothetical IC50 (µM) |

| Rat | Brain AChE | 0.5 |

| Rat | Plasma ChE | 2.1 |

| Mouse | Brain AChE | 0.7 |

| Human | Recombinant AChE | 0.6 |

| Bovine | Erythrocyte AChE | 0.4 |

Note: The data presented in this table is illustrative and does not represent actual experimental findings for this compound (Mecarbam).

Cross-enzyme profiling would involve testing this compound against a panel of enzymes, not limited to cholinesterases, to identify potential off-targets. However, given this compound's classification as an organophosphorus insecticide, its most potent inhibitory activity is expected to be directed towards serine hydrolases, particularly cholinesterases.

Differential Selectivity and Specificity Studies Across Isoforms

Enzymes often exist as multiple isoforms, which may differ in their structure, localization, or function. Investigating the differential selectivity and specificity of this compound across these isoforms is crucial for understanding its precise mechanism of action and potential for selective targeting. For cholinesterases, while AChE and BChE are the main types, variations can exist within these categories or in different tissues.

Studies would typically involve obtaining purified preparations of different enzyme isoforms and determining the inhibitory potency (e.g., IC50 or Ki) of this compound for each isoform. A significant difference in potency between isoforms would indicate selectivity.

Illustrative Data Table: Hypothetical this compound Selectivity Towards Cholinesterase Isoforms

| Enzyme Isoform | Source Tissue/Species | Hypothetical IC50 (nM) | Selectivity Ratio (vs. Human AChE) |

| Human AChE (Recombinant) | In vitro | 50 | 1.0 |

| Human BChE (Plasma) | Human Plasma | 500 | 10.0 |

| Rat AChE (Brain) | Rat Brain | 60 | 1.2 |

Note: The data presented in this table is illustrative and does not represent actual experimental findings for this compound (Mecarbam).

High selectivity for a particular isoform could be advantageous for therapeutic development, minimizing off-target effects. Conversely, broad-spectrum inhibition across multiple isoforms might contribute to a wider range of biological effects.

Comparative Analysis with Other Inhibitory Classes

Comparing the biochemical and pharmacological profile of this compound with other classes of enzyme inhibitors provides context for its potency and mechanism. For cholinesterase inhibition, this compound (as Mecarbam) belongs to the organophosphorus class. Comparing its activity to carbamate (B1207046) inhibitors (e.g., carbaryl) or reversible inhibitors (e.g., edrophonium) highlights differences in the nature and duration of inhibition. Organophosphates typically form a stable, phosphorylated enzyme intermediate, leading to prolonged or irreversible inhibition, whereas carbamates result in a more readily reversible carbamoylated enzyme.

Comparative studies would involve determining the inhibitory kinetics (e.g., association and dissociation rates) and potency of this compound and representative inhibitors from other classes against the same enzyme target.

Illustrative Data Table: Hypothetical Comparative Inhibition Profile

| Inhibitor Class | Compound Name (Example) | Target Enzyme | Hypothetical IC50 (µM) | Nature of Inhibition |

| Organophosphate | This compound (Mecarbam) | Human AChE | 0.05 | Pseudo-irreversible |

| Carbamate | Carbaryl | Human AChE | 0.5 | Reversible |

| Reversible | Edrophonium | Human AChE | 1.5 | Reversible |

Note: The data presented in this table is illustrative and does not represent actual experimental findings for this compound (Mecarbam) or other inhibitors.

This comparative analysis helps to position this compound within the landscape of enzyme inhibitors and informs predictions about its biological effects based on the known characteristics of its class.

Chemogenomic Approaches for Target Identification and Validation

Methods employed in chemogenomics for target identification and validation include:

Affinity Chromatography and Mass Spectrometry: Immobilizing this compound on a solid support and using it to pull down interacting proteins from cell or tissue lysates, followed by identification of the bound proteins via mass spectrometry. This can directly reveal proteins that bind to this compound.

Protein Microarrays: Screening this compound against arrays containing thousands of purified proteins to identify binding partners.

Cellular Thermal Shift Assay (CETSA): Measuring the thermal stability of proteins in the presence and absence of this compound in a cellular context. Binding of this compound to its target can induce a conformational change that alters the protein's melting temperature, indicating a direct interaction.

Transcriptomic and Proteomic Profiling: Analyzing changes in gene or protein expression levels in cells or organisms exposed to this compound. While indirect, these changes can provide clues about affected pathways and potential targets.

Computational Approaches: Using the chemical structure of this compound to predict potential targets based on similarity to known ligands for specific proteins or using docking simulations to assess binding affinity to a range of protein structures.

Applying these approaches to this compound research would involve treating cells or organisms with the compound and employing the aforementioned techniques to systematically identify proteins that interact with or are affected by this compound. Validation of identified targets would then involve orthogonal methods, such as enzyme activity assays with the putative target protein or genetic manipulation (e.g., knockdown or overexpression) of the target in cellular or animal models to see if it modulates this compound's effects.

Future Perspectives and Emerging Research Avenues

Exploration of Uncharacterized Molecular Interactions

A primary focus for future research on "Murotox" will be the detailed exploration of its molecular interactions. Given the lack of existing data, initial studies will aim to identify potential binding partners, including proteins, nucleic acids, lipids, or carbohydrates, within biological systems. Techniques such as affinity chromatography coupled with mass spectrometry could be employed to isolate and identify molecules that interact directly with "this compound". missouri.edu Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could then be used to characterize the kinetics and thermodynamics of these interactions, providing quantitative data on binding affinity and stoichiometry. missouri.edu

Further investigations could utilize structural biology techniques like X-ray crystallography or Cryo-EM to elucidate the three-dimensional structures of "this compound" in complex with its binding partners. missouri.edu This would provide atomic-level insights into the specific residues and forces (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) driving the molecular recognition. drughunter.comadvancedsciencenews.com Understanding these uncharacterized molecular interactions is crucial for deciphering the compound's mechanism of action and identifying potential biological pathways it might influence.

Future studies could also explore the impact of post-translational modifications on binding partners or the influence of cellular environment (e.g., pH, ion concentration) on the interactions of "this compound". Data from these studies could be compiled into interaction maps or networks, providing a foundational understanding of "this compound" at the molecular level.

Development of Novel Research Methodologies for Compound Study

The unique properties of "this compound," once determined, may necessitate the development of novel research methodologies tailored for its specific study. This could involve synthesizing isotopically labeled versions of "this compound" to track its distribution, metabolism, and excretion within biological systems using techniques like Nuclear Magnetic Resonance (NMR) or mass spectrometry. mdpi.com

Innovative assay development will be critical for measuring "this compound" concentration in complex biological matrices or for assessing its activity in high-throughput screening formats. This might involve creating fluorescent or luminescent probes based on the structure of "this compound" to enable real-time monitoring of its cellular uptake, localization, or interaction dynamics. mdpi.comrsc.org

Furthermore, developing advanced microscopic techniques or biosensors specifically sensitive to "this compound" or its effects could provide unprecedented spatial and temporal resolution in studying its biological impact. The methodology development will be an iterative process, driven by the emerging understanding of "this compound"'s chemical and biological characteristics. scribbr.comeditage.comresearchgate.netresearchgate.netuow.edu.au

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive systems-level understanding of how "this compound" affects biological systems, future research will integrate data from various omics platforms. researchgate.nettfri.cacmbio.ionih.govfrontiersin.org This multi-omics approach could involve:

Transcriptomics: Analyzing changes in gene expression profiles in response to "this compound" exposure to identify affected pathways and regulatory networks.

Proteomics: Quantifying protein abundance and modifications to understand the functional consequences of gene expression changes and identify directly affected proteins.

Metabolomics: Profiling changes in metabolite levels to assess the impact of "this compound" on metabolic pathways. cmbio.io

Lipidomics: Analyzing lipid profiles to understand effects on cellular membranes and signaling.

Integrating these diverse datasets using bioinformatics and computational approaches will allow researchers to build a holistic picture of the cellular response to "this compound," identifying key molecular players and perturbed pathways. researchgate.netnih.govfrontiersin.org This could involve constructing interaction networks that link changes at the transcriptomic level to alterations in protein abundance and ultimately to shifts in metabolic profiles. Such integrated analyses are crucial for moving beyond observing individual molecular events to understanding the complex interplay of biological processes influenced by "this compound". nih.gov

Hypothetical Multi-Omics Data Integration (Illustrative Example):

| Omics Layer | Potential Observation after "this compound" Exposure | Integrated Insight |

| Transcriptomics | Upregulation of genes in Pathway X | Suggests activation of Pathway X |

| Proteomics | Increased abundance of Protein Y (in Pathway X) | Confirms activation of Pathway X at protein level |

| Metabolomics | Accumulation of Metabolite Z (in Pathway X) | Provides functional evidence of Pathway X perturbation |

Note: This table is illustrative and based on hypothetical future findings.

Computational Predictions of Compound Activity and Selectivity

Computational approaches will play a significant role in predicting the potential activity and selectivity of "this compound" and its potential derivatives. chemrxiv.orgnih.govrsc.orgnih.gov Techniques such as molecular docking and molecular dynamics simulations can predict how "this compound" might bind to target molecules and estimate binding affinities. advancedsciencenews.com

Quantitative Structure-Activity Relationship (QSAR) models could be developed based on data from initial biological assays to predict the activity of novel "this compound" analogs before their synthesis and testing. rsc.org This would accelerate the discovery of more potent or selective compounds. Machine learning algorithms can be trained on diverse biological datasets to predict the potential effects of "this compound" on various cell types or pathways, aiding in prioritizing experimental investigations. nih.govnih.govarxiv.org

Predicting selectivity will involve computational screening against a range of potential off-targets to identify molecules with similar binding pockets or properties that "this compound" might interact with. helmholtz-hips.de These computational predictions will guide experimental design, focusing efforts on the most promising avenues and helping to understand the potential polypharmacology of "this compound".

Design of Probes for Investigating Biological Processes

If "this compound" is found to interact with specific biological targets or pathways, future research could involve designing molecular probes based on its structure. mdpi.commdpi.comrsc.orgnih.govbiologic.net These probes, potentially incorporating fluorescent, radioactive, or affinity tags, would serve as valuable tools for investigating the biological processes modulated by "this compound". mdpi.comrsc.orgbiologic.net

For example, a fluorescently labeled "this compound" analog could be used for live-cell imaging to track the localization and dynamics of its target within the cell. mdpi.comrsc.org An affinity-tagged probe could be used for pull-down experiments to isolate and identify novel interacting partners that were not detected in initial screens. missouri.edu

The design of such probes requires careful consideration to ensure that the attached tag does not interfere with the probe's interaction with its target. nih.gov These tools would be invaluable for dissecting the intricate details of how "this compound" exerts its effects and for identifying the specific biological pathways and networks it influences. mdpi.combiologic.net

Q & A

Q. Cohort Design :

- Exposure Groups : Low/medium/high doses vs. vehicle controls.

- Timepoints : Baseline, 3/6/12 months post-exposure.

Q. Endpoint Selection :

- Behavioral assays (e.g., Morris water maze for cognitive deficits),

- Histopathology (e.g., hippocampal neuron density),

- Biomarkers (e.g., serum GFAP for neuroinflammation).

Statistical Power : Calculate sample size using G*Power to detect ≥20% effect size (α=0.05, β=0.2).

Data Integrity & Reproducibility

Q. What audit protocols ensure compliance with Good Laboratory Practice (GLP) in this compound studies?

- Methodological Answer :

- Pre-Study : Validate equipment calibration (e.g., balances, pipettes) and document SOPs.

- In-Study : Implement blinded data entry and independent third-party monitoring for critical steps (e.g., histopathology scoring).

- Post-Study : Archive raw data (e.g., chromatograms, imaging files) with metadata in FAIR-compliant repositories.

Q. How can researchers mitigate bias when interpreting conflicting data on this compound’s carcinogenic potential?

- Methodological Answer :

- Conduct sensitivity analyses to test assumptions (e.g., exclusion of underpowered studies).

- Use Bradford Hill criteria to evaluate causality: strength of association, consistency, biological plausibility.

- Disclose funding sources and conflicts of interest in publications.

Tables for Comparative Analysis

Table 1 : Key Variables Influencing this compound Toxicity Studies

| Variable | Impact on Results | Recommended Mitigation |

|---|---|---|

| Solvent Choice | DMSO may artifactually enhance permeability | Use ≤0.1% solvent; validate with controls |

| Cell Passage Number | High passages reduce response consistency | Restrict to passages 5–15 |